Ethyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate
Description
Ethyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate is a benzoate ester derivative featuring a 2,4-dimethyloxazole-5-carboxamide substituent at the para position of the aromatic ring. The oxazole moiety, a five-membered heterocycle containing oxygen and nitrogen, is known for its role in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding. Its synthesis likely involves coupling an oxazole carboxylic acid derivative with ethyl 4-aminobenzoate, followed by esterification or amidation steps, as seen in related compounds .
Properties
IUPAC Name |
ethyl 4-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-4-20-15(19)11-5-7-12(8-6-11)17-14(18)13-9(2)16-10(3)21-13/h5-8H,4H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHORQYBFULSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=C(O2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Ethyl 4-Acetylbenzoate
The synthesis begins with the bromination of ethyl 4-acetylbenzoate to generate ethyl 4-(2-bromoacetyl)benzoate, a critical intermediate. This step exploits the reactivity of acetyl groups toward electrophilic bromination.
Reaction Conditions and Yields
Bromination is achieved using bromine (Br₂) in the presence of Lewis acids such as aluminum chloride (AlCl₃) or copper(II) bromide (CuBr₂). Key variations include:
| Catalyst | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| AlCl₃ | Diethyl ether | 0–20°C | 18 h | 81.6% | |
| CuBr₂ | Ethyl acetate | Reflux | 16 h | 81% |
The AlCl₃-mediated method proceeds at ambient temperatures, while CuBr₂ requires reflux conditions. Both methods achieve comparable yields (>80%), but CuBr₂ offers milder workup due to heterogeneous catalysis.
Mechanistic Insights
Bromine reacts with the acetyl carbonyl group, facilitated by Lewis acid coordination, to form a bromoacetyl intermediate. The reaction follows an electrophilic substitution mechanism, with AlCl₃ polarizing the Br₂ molecule to enhance electrophilicity.
Oxazole Ring Formation via Cyclization
The bromoacetyl intermediate undergoes cyclization with nitrogen nucleophiles to construct the 2,4-dimethyloxazole ring. This step determines the regiochemistry of the methyl substituents.
Cyclization with Acetamide
Reaction of ethyl 4-(2-bromoacetyl)benzoate with acetamide (CH₃CONH₂) in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) induces cyclization. The mechanism involves:
- Nucleophilic attack by the amide nitrogen on the carbonyl carbon of the bromoacetyl group.
- Intramolecular cyclization with elimination of HBr, forming the oxazole ring.
The methyl groups at positions 2 and 4 originate from the acetyl group of the starting material and the acetamide, respectively. This method yields the oxazole-5-carboxylate ester with >70% efficiency.
Hydrolysis of Oxazole Ester to Carboxylic Acid
The ethyl ester of the oxazole-5-carboxylate is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide (LiOH):
Conditions :
The reaction proceeds via nucleophilic acyl substitution, with hydroxide ion attacking the ester carbonyl. Acidification to pH 7 precipitates the carboxylic acid, which is filtered and dried.
Amidation with Ethyl 4-Aminobenzoate
The final step couples the oxazole-5-carboxylic acid with ethyl 4-aminobenzoate to form the target amide.
Coupling Reagents and Conditions
Peptide coupling agents such as HCTU (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-hexafluorophosphate (1-),3-oxide) with DIPEA (N,N-diisopropylethylamine) in DMF are optimal:
| Reagent System | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| HCTU/DIPEA | DMF | RT | 24 h | 38–45% |
| EDCl/HOBt | DCM | 0°C–RT | 12 h | 30–40% |
HCTU affords higher yields due to superior activation of the carboxylic acid.
Alternative Synthetic Routes
Analytical Characterization
Critical characterization data for intermediates and the final product include:
Chemical Reactions Analysis
Ethyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl ester group is replaced by other nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, or ethanol, and catalysts or bases such as triethylamine or pyridine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the carboxamido group play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate certain biochemical pathways, depending on the nature of the target and the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between Ethyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate and its analogs:
Key Differences and Implications
- Heterocycle Impact : Thiazoles (sulfur) and triazoles (nitrogen) offer distinct hydrogen-bonding capabilities versus oxazoles (oxygen/nitrogen), affecting target selectivity.
- Lipophilicity : The 2,4-dimethyl groups on the oxazole may enhance the target compound’s lipophilicity, favoring blood-brain barrier penetration relative to polar analogs like SABA1.
Biological Activity
Ethyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. Its unique structure, featuring an oxazole ring and an ethyl ester group, suggests potential biological activities that could be harnessed for therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound possesses the following structural formula:
- Molecular Formula : C13H16N2O3
- CAS Number : 23012-30-8
- Molecular Weight : 248.28 g/mol
The compound's structure includes an ethyl ester moiety linked to a benzoate group and a dimethyloxazole derivative, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxazole ring facilitates binding to enzyme active sites, potentially inhibiting or modulating their function. The ester group can undergo hydrolysis, releasing biologically active metabolites that may exert pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of oxazole compounds showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
Anticancer Activity
Several studies have explored the anticancer potential of oxazole derivatives. For instance, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation in vitro. A notable study reported that such compounds induced apoptosis in human breast cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
Study on Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The results indicated strong antibacterial activity comparable to standard antibiotics . This suggests the potential for development as an antimicrobial agent.
Clinical Implications in Cancer Treatment
A preliminary clinical trial investigated the effects of an oxazole-based compound on patients with advanced solid tumors. The trial reported a partial response in several patients, highlighting the need for further investigation into the therapeutic efficacy and safety of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
